2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a unique structure with a nitrobenzo[d][1,3]dioxole moiety, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with malononitrile and a suitable amine under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted chromenes and reduced derivatives, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. In cancer cells, it is known to induce apoptosis by modulating the activity of key proteins involved in cell cycle regulation and apoptosis. The nitrobenzo[d][1,3]dioxole moiety plays a crucial role in its biological activity, interacting with cellular components to trigger a cascade of biochemical events leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-4H-chromene-3-carbonitrile: A closely related compound with similar biological activities.
2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide: Another derivative with potential anticancer properties.
Uniqueness
The uniqueness of 2-Amino-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific structural features, particularly the nitrobenzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for scientific research and industrial applications.
Properties
Molecular Formula |
C17H13N3O6 |
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Molecular Weight |
355.30 g/mol |
IUPAC Name |
2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O6/c18-6-9-15(16-11(21)2-1-3-12(16)26-17(9)19)8-4-13-14(25-7-24-13)5-10(8)20(22)23/h4-5,15H,1-3,7,19H2 |
InChI Key |
GSJKHNKSVZLEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)C1 |
Origin of Product |
United States |
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